4-methoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide
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Description
“4-methoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide” is a chemical compound that has gained interest in the field of medicinal chemistry. It contains an indole nucleus, which is found in many important synthetic drug molecules . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Scientific Research Applications
Photodynamic Therapy Applications
Photodynamic Therapy for Cancer : A study on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base highlighted the compound's high singlet oxygen quantum yield, making it a potent candidate for photodynamic therapy in cancer treatment. Its remarkable fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield are crucial for Type II mechanisms in photodynamic therapy, demonstrating significant potential for treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Antitumor and Cytotoxic Activities
Cytotoxicity and Tumor Specificity : The synthesis and bioactivity studies on new 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides revealed interesting cytotoxic activities, crucial for anti-tumor activity studies. Some of these sulfonamides showed strong inhibition against human cytosolic isoforms, indicating potential for further exploration as anticancer agents (Gul et al., 2016).
Antimicrobial and Antifungal Properties
Synthesis and Antifungal Screening : A study on the synthesis of novel Azetidin-2-ones incorporating benzenesulfonamide groups demonstrated potent antifungal activity against Aspergillus niger & Aspergillus flavus. This indicates the compound's utility in developing new antifungal agents with significant structure-activity relationships (Gupta & Halve, 2015).
Anticancer Activity and Enzyme Inhibition
Microwave-Assisted Synthesis for Anticancer Activity : The microwave-assisted synthesis of benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules showed promising anticancer activity against several human cancer cell lines. This approach exemplifies the potential of benzenesulfonamide derivatives in the development of new anticancer agents (Kumar et al., 2015).
properties
IUPAC Name |
4-methoxy-N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-26-16-6-8-17(9-7-16)28(24,25)21-15-5-4-14-10-11-22(18(14)13-15)20(23)19-3-2-12-27-19/h4-9,13,19,21H,2-3,10-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHDDYWJGNEIEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CCCO4)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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